5-(4-Methoxyphenyl)pentanoyl chloride
Description
5-(4-Methoxyphenyl)pentanoyl chloride is an acyl chloride derivative characterized by a five-carbon aliphatic chain terminating in a carbonyl chloride group, with a 4-methoxyphenyl substituent at the terminal carbon. Its molecular formula is C₁₂H₁₅ClO₂, and it has a molecular weight of 226.70 g/mol. The methoxy group (-OCH₃) on the phenyl ring imparts electron-donating effects, influencing its reactivity and solubility. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFCMLSFZMFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)pentanoyl chloride typically involves the reaction of 5-(4-methoxyphenyl)pentanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Methoxyphenyl)pentanoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pentanoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(4-methoxyphenyl)pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a base or acid catalyst.
Amidation: Amines, usually under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Hydrolysis: 5-(4-Methoxyphenyl)pentanoic acid and hydrochloric acid.
Esterification: Esters of 5-(4-Methoxyphenyl)pentanoic acid.
Amidation: Amides of 5-(4-Methoxyphenyl)pentanoic acid.
Friedel-Crafts Acylation: Ketones with a 5-(4-methoxyphenyl)pentanoyl group.
Scientific Research Applications
5-(4-Methoxyphenyl)pentanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pentanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and aromatic compounds, to form esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and functional attributes of 5-(4-Methoxyphenyl)pentanoyl chloride can be contextualized by comparing it to other acyl chlorides and aromatic-substituted derivatives. Key similarities and differences are outlined below:
Structural and Physicochemical Properties
Key Observations:
Chain Length and Substituent Effects: The five-carbon chain in 5-(4-Methoxyphenyl)pentanoyl chloride enhances lipophilicity compared to shorter-chain analogs like 4-Methoxyphenacyl chloride (two-carbon chain). This property favors its use in reactions requiring hydrophobic intermediates . The 4-methoxy group increases electron density at the carbonyl carbon, slightly reducing electrophilicity compared to electron-withdrawing substituents (e.g., nitro groups). However, its reactivity remains high due to the acyl chloride moiety .
Synthetic Utility: Unlike 5-Chloro-N-(4-nitrophenyl)pentanamide (an amide), 5-(4-Methoxyphenyl)pentanoyl chloride’s high reactivity enables efficient nucleophilic substitutions, such as peptide coupling or esterification . Compared to 2-Methylbenzoyl chloride, the longer aliphatic chain in the target compound allows for modular functionalization in multi-step syntheses, such as polymer side-chain modifications .
Pharmacological and Industrial Relevance
- Imidazolidinone Derivatives: Compounds like IM-5 (5-(4-methoxyphenyl)-3-phenylimidazolidin-2,4-dione) share the 4-methoxyphenyl motif with the target compound.
- Polymer Chemistry: The long aliphatic chain in 5-(4-Methoxyphenyl)pentanoyl chloride facilitates its use in synthesizing functionalized resins and dendrimers, unlike rigid benzoyl chlorides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
